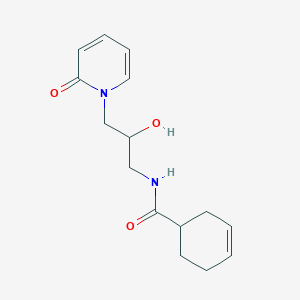
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide involves the reaction of 2-pyridinecarboxaldehyde with 3-chloropropionic acid to form 2-(3-chloropropionyl)pyridine. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to yield the desired product.
Starting Materials
2-pyridinecarboxaldehyde, 3-chloropropionic acid, cyclohex-3-ene-1-carboxylic acid, sodium hydroxide, hydrogen peroxide
Reaction
Step 1: React 2-pyridinecarboxaldehyde with 3-chloropropionic acid in the presence of a suitable solvent and a catalyst to form 2-(3-chloropropionyl)pyridine., Step 2: React 2-(3-chloropropionyl)pyridine with cyclohex-3-ene-1-carboxylic acid in the presence of a suitable solvent and a catalyst to form N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide., Step 3: Treat N-(2-cyclohex-3-enecarboxamido-3-(2-pyridyl)propyl)-3-chloropropionamide with sodium hydroxide and hydrogen peroxide in the presence of a suitable solvent to yield N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of enzymes involved in inflammation and cancer progression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the research on N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as energy storage and environmental remediation, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved solubility and lower toxicity could lead to the development of more effective drugs for the treatment of inflammatory and cancerous diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide has been studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to have anti-inflammatory and anti-cancer properties. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In catalysis, it has been used as a ligand for transition metal catalysts.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
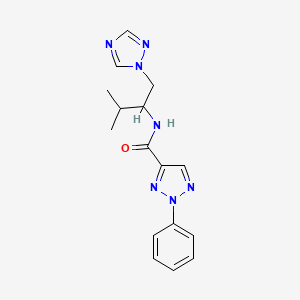
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)
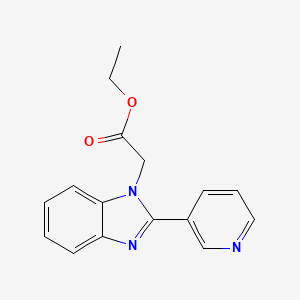
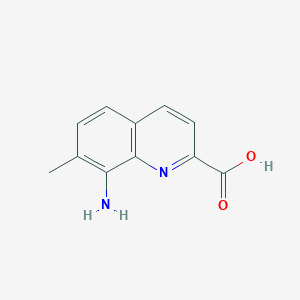
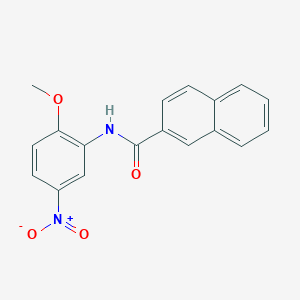
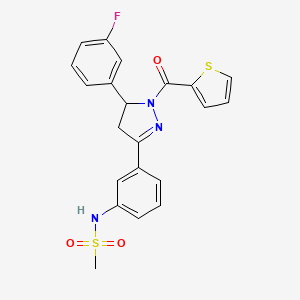
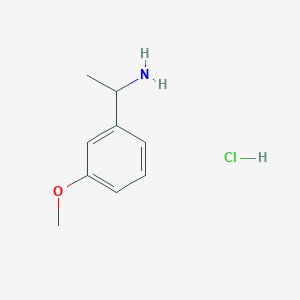
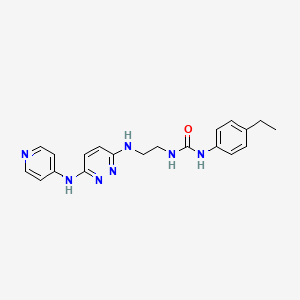
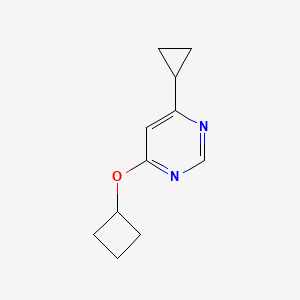
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)